Methyl 5-bromo-4-chloro-2-hydroxybenzoate
Overview
Description
“Methyl 5-bromo-4-chloro-2-hydroxybenzoate” is a chemical compound with the molecular formula C8H6BrClO3 . It has a molecular weight of 265.49 .
Synthesis Analysis
The synthesis of “Methyl 5-bromo-4-chloro-2-hydroxybenzoate” can be achieved from Methanol and 5-Bromo-4-chlorosalicylic acid .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6BrClO3/c1-13-8(12)4-2-6(10)5(9)3-7(4)11/h2-3,11H,1H3 . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
“Methyl 5-bromo-4-chloro-2-hydroxybenzoate” is a solid at room temperature . It has a density of 1.7±0.1 g/cm3, a boiling point of 330.7±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . The compound has a molar refractivity of 52.5±0.3 cm3, a polar surface area of 47 Å2, and a molar volume of 153.9±3.0 cm3 .Scientific Research Applications
Pharmaceutical Research
Methyl 5-bromo-4-chloro-2-hydroxybenzoate serves as a crucial building block in the synthesis of innovative drug candidates, particularly in the development of new medications .
Agrochemical Development
This compound is utilized in the synthesis of advanced crop protection agents. Its unique properties contribute to creating potent and selective pesticides that help safeguard crops against pests and diseases .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302-H315-H319-H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Mechanism of Action
Pharmacokinetics
Its molecular weight (26549 g/mol ) suggests that it could be absorbed in the body. Its hydroxyl group may undergo metabolism, and the compound may be excreted in the urine or feces. These properties could impact its bioavailability.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the action, efficacy, and stability of Methyl 5-bromo-4-chloro-2-hydroxybenzoate. For instance, its storage temperature is recommended to be 2-8°C , suggesting that it may degrade at higher temperatures.
properties
IUPAC Name |
methyl 5-bromo-4-chloro-2-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO3/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRMNHFJAWRYHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650101 | |
Record name | Methyl 5-bromo-4-chloro-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
55488-81-8 | |
Record name | Methyl 5-bromo-4-chloro-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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